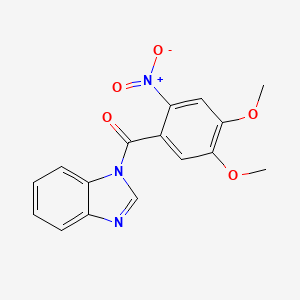

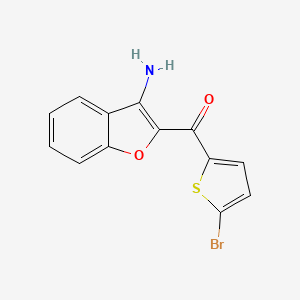

![molecular formula C19H18N2OS B5551103 3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5551103.png)

3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Quinazolinone derivatives represent a versatile class of compounds in the field of medicinal chemistry due to their broad spectrum of biological activities. Although the specific compound 3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone has not been directly mentioned in available literature, quinazolinones, in general, are known for their potential in various therapeutic areas.

Synthesis Analysis

The synthesis of quinazolinones can be accomplished through various methods, including the cyclization of anthranilamide derivatives with different reagents under catalyzed conditions. For instance, one-pot synthesis methods involving catalysis by p-toluenesulfonic acid followed by oxidative dehydrogenation have been highlighted as efficient pathways to synthesize 4(3H)-quinazolinones from 2-aminobenzamides and aldehydes (Cheng et al., 2013).

Molecular Structure Analysis

The molecular structure of quinazolinones can be elucidated using various spectroscopic techniques, including MS, 1H NMR, FT-IR, and 13C NMR, along with single-crystal X-ray diffraction. Density Functional Theory (DFT) studies further support the optimization of the molecular structure, providing insights into the electronic properties and stability of these compounds (Yao et al., 2022).

Aplicaciones Científicas De Investigación

Synthesis Techniques

One-Pot Synthesis Method : A method has been developed for the synthesis of various 4(3H)-quinazolinones, including derivatives like 3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone. This process involves cyclization catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation using phenyliodine diacetate. This method highlights the first synthesis of quinazolinones with an N-alkoxy substituent and emphasizes mild reaction conditions (Cheng et al., 2013).

Ionic Liquid Mediated Synthesis : An environmentally friendly two-step synthesis process using ionic liquids has been developed. This method produces 5H-thiazolo[2,3-b]quinazolin-5-one derivatives, highlighting a novel approach for synthesizing quinazolinone derivatives (Yadav et al., 2013).

Biological and Medicinal Applications

Antimycobacterial Properties : Research has identified certain quinazolinone derivatives, like 2-((3,5-dinitrobenzyl)thio)quinazolinones, as potent antimycobacterial agents. These compounds are activated by deazaflavin-dependent nitroreductase and show promise against Mycobacterium tuberculosis (Jian et al., 2020).

Cytostatic Activity in Cancer Cells : Quinazolinone-containing derivatives isolated from the fungus Neosartorya pseudofischeri have shown cytostatic activity in human cancer cells, suggesting potential therapeutic applications in oncology (Eamvijarn et al., 2012).

Anticancer Potential : New series of quinazolinone derivatives have demonstrated significant in vitro cytotoxicity against cancer cell lines, such as HeLa and MDA-MB231, suggesting their potential as anticancer agents (Abuelizz et al., 2017).

Antimicrobial Activities : Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have been synthesized, displaying good antimicrobial activities. This underscores the potential of quinazolinone derivatives in developing new antimicrobial agents (Yan et al., 2016).

Propiedades

IUPAC Name |

3-cyclopropyl-2-[(3-methylphenyl)methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-13-5-4-6-14(11-13)12-23-19-20-17-8-3-2-7-16(17)18(22)21(19)15-9-10-15/h2-8,11,15H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFJRMFYRIATJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyclopropyl-2-[(3-methylbenzyl)sulfanyl]quinazolin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

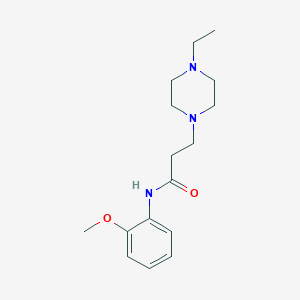

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)

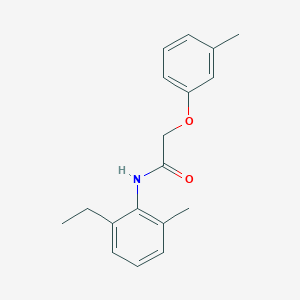

![8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551039.png)

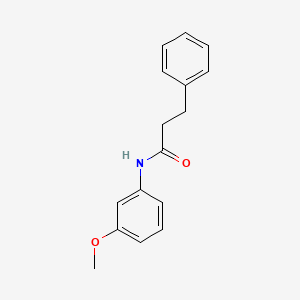

![4-[4-(methylthio)benzyl]morpholine](/img/structure/B5551056.png)

![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5551060.png)

![N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5551073.png)

![3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5551106.png)

![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551121.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551126.png)